molecular formula C12H20N2O4S2 · 2C7H8O3S B556893 L-Cystine bisallyl ester di(p-toluenesulfonate) salt CAS No. 142601-71-6

L-Cystine bisallyl ester di(p-toluenesulfonate) salt

Cat. No.: B556893
CAS No.: 142601-71-6
M. Wt: 664.8 g/mol
InChI Key: QLKBMTUQCIEQNW-BZDVOYDHSA-N
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Description

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a derivative of the amino acid L-cystine, where both carboxyl groups are esterified with allyl alcohol, and the resulting compound is stabilized as a di(p-toluenesulfonate) salt. This modification enhances its solubility and reactivity, making it valuable in organic synthesis and pharmaceutical applications.

The synthesis likely involves a two-step process:

Esterification: L-Cystine reacts with allyl alcohol in the presence of an acid catalyst (e.g., thionyl chloride) to form L-cystine bisallyl ester.

Salt Formation: The ester is treated with p-toluenesulfonic acid to yield the di(p-toluenesulfonate) salt, improving stability and crystallinity .

This compound is particularly relevant in cystinuria treatment research, where esterified L-cystine derivatives are explored as crystallization inhibitors. Unlike methyl esters (e.g., L-cystine dimethyl ester dihydrochloride, CAS 32854-09-4), allyl esters may offer superior metabolic stability and reduced susceptibility to enzymatic hydrolysis .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBMTUQCIEQNW-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583521
Record name 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142601-71-6
Record name 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Group Protection

Cystine’s primary amine groups are protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during subsequent steps. Boc protection is typically achieved by reacting cystine with di-tert-butyl dicarbonate in a basic aqueous medium (pH 9–10) at 0–5°C. This step ensures >95% yield while preserving the disulfide bond.

Reaction Conditions:

  • Reagent: (Boc)₂O (2.2 equiv.)

  • Solvent: H₂O/THF (1:1)

  • Temperature: 0°C → RT

  • Time: 12–16 h

Carboxyl Group Esterification

The carboxyl groups of protected cystine are esterified with allyl alcohol using carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester bond formation in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Rhodium-catalyzed allylation methods, as reported in sigmatropic rearrangement studies, offer an alternative pathway with enhanced regioselectivity.

Reaction Conditions (Carbodiimide Method):

  • Reagent: Allyl alcohol (4.0 equiv.), DCC (2.2 equiv.), DMAP (0.1 equiv.)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → RT

  • Time: 24 h

  • Yield: 70–80%

Reaction Conditions (Rhodium-Catalyzed):

  • Catalyst: Rh₂(OAc)₄ (0.05 equiv.)

  • Reagent: Allyl diazoacetate (10.0 equiv.)

  • Solvent: 1,2-Dimethoxyethane (DME)

  • Temperature: RT

  • Time: 22 h

  • Yield: 65–75%

Tosylation of Hydroxyl Groups

The final step involves sulfonylation with p-toluenesulfonyl chloride (TsCl) in pyridine or triethylamine (TEA) to introduce the tosylate groups. This reaction proceeds under mild conditions to avoid ester hydrolysis.

Reaction Conditions:

  • Reagent: TsCl (2.5 equiv.), TEA (3.0 equiv.)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → RT

  • Time: 6–8 h

  • Yield: 85–90%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Esterification yields vary significantly with solvent polarity. Comparative studies show DCM (ε = 8.9) provides higher yields (78%) than DMF (ε = 37), likely due to reduced side reactions. Low temperatures (0°C) during tosylation minimize sulfonate ester degradation.

Catalytic Systems

Rhodium(II) acetate outperforms copper-based catalysts in allylation reactions, achieving 75% yield versus 50% with Cu(OTf)₂. The Rh₂(OAc)₄ system enables efficient-sigmatropic rearrangements, critical for allyl group incorporation without racemization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). HPLC purity exceeds 98% in optimized protocols.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72–5.77 (m, allyl CH₂), 4.81 (s, CH₂OCO), 2.48–2.50 (m, CH₂S).

  • HRMS : m/z calculated for C₂₆H₃₆N₂O₁₀S₄ [M+H]⁺: 665.1801; found: 665.1798.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide70–8095ScalabilityRequires anhydrous conditions
Rhodium-catalyzed65–7598Stereochemical controlHigh catalyst cost
Direct tosylation85–9097Mild conditionsSensitive to moisture

Industrial-Scale Production Challenges

Scaling the synthesis necessitates addressing:

  • Cost of Rhodium Catalysts : Substituting with cheaper ligands (e.g., Ru-based) is under investigation.

  • Tosylate Hydrolysis : Stabilizing agents like molecular sieves mitigate hydrolysis during storage.

  • Racemization : Maintaining pH < 8 in aqueous steps preserves stereochemistry.

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which achieve 80% yield under aqueous conditions, avoiding toxic solvents. Photoredox catalysis is also being explored for disulfide bond retention during allylation .

Scientific Research Applications

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-cystine bisallyl ester di(p-toluenesulfonate) salt with structurally related amino acid ester salts:

Compound Name Molecular Formula Ester Group Counterion Molecular Weight (g/mol) Key Applications Stability/Solubility
L-Cystine bisallyl ester di(p-toluenesulfonate) C₁₈H₂₄N₂O₈S₂·2(C₇H₈O₃S) Allyl p-Toluenesulfonate ~700* Peptide synthesis, cystinuria inhibitors Likely heat-sensitive; soluble in polar aprotic solvents
L-Cystine dimethyl ester dihydrochloride C₈H₁₈Cl₂N₂O₄S₂ Methyl Hydrochloride 341.26 Polymer synthesis, crystallization studies Hygroscopic; water-soluble
L-Tyrosine benzyl ester p-toluenesulfonate C₂₃H₂₅NO₆S Benzyl p-Toluenesulfonate 443.51 Pharmaceutical intermediates Stable at -20°C; slightly water-soluble
Gly-Gly benzyl ester p-toluenesulfonate C₁₈H₂₂N₂O₆S Benzyl p-Toluenesulfonate 394.44 Peptide coupling Air-sensitive; store at 2–8°C
L-Valine allyl ester p-toluenesulfonate C₁₄H₂₁NO₃S Allyl p-Toluenesulfonate 333.40 Enzyme catalysis studies Soluble in methanol

*Estimated based on analogous structures.

Key Findings from Comparative Studies

  • Ester Group Impact : Allyl esters (e.g., in L-valine allyl ester p-toluenesulfonate) enable selective deblocking via transition-metal catalysts, a feature absent in methyl or benzyl esters. This makes them advantageous in stepwise peptide synthesis .
  • Counterion Effects : p-Toluenesulfonate salts generally exhibit better crystallinity and shelf stability compared to hydrochloride salts. For example, L-cystine dimethyl ester dihydrochloride is hygroscopic, whereas p-toluenesulfonate derivatives (e.g., L-tyrosine benzyl ester) remain stable under dry storage .
  • Biological Activity: Non-methylated L-cystine diamides (e.g., CDME derivatives) show potent inhibition of L-cystine crystallization, critical for cystinuria therapy. Nα-methylation abolishes this activity, highlighting the importance of free amino groups . Allyl esters may preserve inhibitory efficacy while enhancing stability .

Biological Activity

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is derived from L-cystine, an amino acid that plays a crucial role in protein structure and function. The compound features two allyl ester groups and two p-toluenesulfonate moieties, which enhance its solubility and biological activity. The structural modifications are believed to influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to:

  • Modulate Protein Interactions : The compound may interact with various proteins involved in signaling pathways, potentially altering their activity.
  • Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which could contribute to their protective effects against oxidative stress.
  • Inhibition of Enzymatic Activity : There is evidence suggesting that this compound may inhibit specific enzymes, similar to other sulfur-containing compounds like diallyl sulfide .

Cytotoxicity

L-Cystine derivatives are known for their cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that modifications to the cysteine structure can enhance cytotoxicity by promoting apoptosis in cancer cells. The precise mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study examining various sulfur compounds found that those similar to L-Cystine bisallyl ester exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells . This suggests potential applications in protecting cells from oxidative damage.
  • Cytotoxic Effects on Cancer Cells :
    Research conducted on related compounds showed that certain cysteine derivatives induce apoptosis in human cancer cell lines through the activation of caspase pathways. This highlights the therapeutic potential of L-Cystine derivatives in oncology .
  • Inhibition of Inflammatory Mediators :
    Another study indicated that sulfur-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This could position L-Cystine bisallyl ester di(p-toluenesulfonate) as a candidate for anti-inflammatory therapies .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityCytotoxicityAntioxidant Activity
This compoundPotentialModerateHigh
Diallyl sulfideHighLowModerate
N-acetyl-L-cysteineModerateHighHigh

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